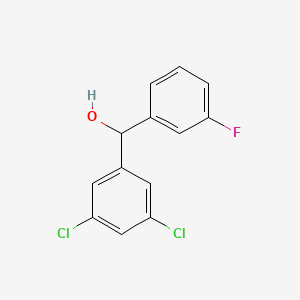

3,5-Dichloro-3'-fluorobenzhydrol

Description

Significance of Benzhydrol Scaffolds in Contemporary Chemical and Biological Sciences

Benzhydrols, characterized by a diarylmethanol core, are a class of organic compounds with significant importance in medicinal chemistry and materials science. chemicalbook.comgoogle.com Their unique three-dimensional structure allows for diverse interactions with biological targets, making them a valuable scaffold in drug discovery. bldpharm.com Numerous benzhydrol derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. bldpharm.comorgsyn.orgnist.gov The versatility of the benzhydrol framework allows for the introduction of various substituents on the phenyl rings, enabling fine-tuning of their steric and electronic properties to optimize biological efficacy and selectivity. Beyond pharmaceuticals, the structural rigidity and photoreactive nature of some benzhydrols make them suitable for applications in materials science, such as in the development of photoinitiators and polymers. nist.gov

Rationale for Focused Investigation on 3,5-Dichloro-3'-fluorobenzhydrol

The specific compound, this compound, presents a compelling case for focused investigation due to the unique combination of halogen substituents on its phenyl rings. The presence of chlorine and fluorine atoms is known to significantly influence the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. chemicalbook.comnih.gov The 3,5-dichloro substitution pattern on one phenyl ring introduces significant electronic and steric effects, while the 3'-fluoro substituent on the other ring can modulate properties such as pKa and membrane permeability. This specific halogenation pattern is anticipated to confer novel biological activities or material properties that are distinct from non-halogenated or differently halogenated benzhydrol analogs.

Overview of Advanced Research Objectives and Methodological Approaches

The primary research objective for a novel compound like this compound would be its synthesis and comprehensive characterization. A likely synthetic route would involve a Grignard reaction between a Grignard reagent derived from 1-bromo-3-fluorobenzene (B1666201) and 3,5-dichlorobenzaldehyde. orgsyn.org

Following a successful synthesis, a thorough characterization using modern analytical techniques would be essential. This would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the precise connectivity of atoms and the chemical environment of each proton and carbon.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present, such as the hydroxyl (-OH) group and the carbon-halogen (C-Cl, C-F) bonds.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

X-ray Crystallography: To determine the exact three-dimensional structure of the molecule in the solid state, providing valuable insights into its conformation and intermolecular interactions.

Once characterized, further research would focus on evaluating its potential biological activities through in vitro screening against a panel of relevant biological targets.

Contextualization within Current Trends in Fluorinated and Chlorinated Organic Compounds Research

The investigation of this compound aligns with the current surge of interest in halogenated organic compounds in the fields of medicinal chemistry and materials science. chemicalbook.comnih.govnist.govnist.gov The incorporation of fluorine and chlorine into organic molecules is a widely used strategy to enhance their therapeutic potential. chemicalbook.comnih.gov Fluorine, with its high electronegativity and small size, can improve metabolic stability, binding affinity, and bioavailability of drug candidates. nist.gov Chlorine, being more polarizable, can also influence binding interactions and lipophilicity. chemicalbook.com The study of compounds like this compound contributes to a deeper understanding of how specific halogenation patterns can be used to rationally design molecules with desired properties, a key focus in modern chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichlorophenyl)-(3-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FO/c14-10-4-9(5-11(15)7-10)13(17)8-2-1-3-12(16)6-8/h1-7,13,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJGUBLWNOMVID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC(=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101245945 | |

| Record name | 3,5-Dichloro-α-(3-fluorophenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844683-64-3 | |

| Record name | 3,5-Dichloro-α-(3-fluorophenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844683-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-α-(3-fluorophenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dichloro 3 Fluorobenzhydrol

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 3,5-Dichloro-3'-fluorobenzhydrol, two primary disconnection strategies are considered.

Strategy A: C-C Bond Disconnection The most direct approach involves the disconnection of the carbon-carbon bond between the central carbinol carbon and one of the aromatic rings. This leads to two key synthons: a nucleophilic 3,5-dichlorophenyl anion and an electrophilic 3-fluorobenzaldehyde (B1666160).

Disconnection: Target Molecule → 3,5-Dichlorophenyl Grignard Reagent + 3-Fluorobenzaldehyde

Synthetic Reaction: The practical application of this strategy is the Grignard reaction. mt.comwvu.edu A Grignard reagent, 3,5-dichlorophenylmagnesium halide, is prepared from a corresponding 3,5-dichlorohalobenzene (e.g., 3,5-dichlorobromobenzene) and magnesium metal. libretexts.org This organometallic species then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-fluorobenzaldehyde to form the desired benzhydrol after an acidic workup. libretexts.orgwisc.edu The reactivity of Grignard reagents necessitates anhydrous conditions as they readily react with protic solvents like water. libretexts.org

Strategy B: C-O Bond Disconnection An alternative disconnection can be made at the carbon-oxygen bond of the alcohol functional group. This retrosynthetic step points to a reduction of a precursor ketone.

Disconnection: Target Molecule → 3,5-Dichloro-3'-fluorobenzophenone

Synthetic Reaction: This approach involves a two-step process. First, the synthesis of the precursor ketone, 3,5-dichloro-3'-fluorobenzophenone, is required, typically via a Friedel-Crafts acylation or a related coupling reaction. Second, the ketone is reduced to the target benzhydrol. A variety of reducing agents can be employed, with catalytic hydrogenation being a prominent method for its selectivity. researchgate.netnih.gov

Both strategies offer viable pathways to the target molecule, with the choice often depending on the availability of starting materials, desired scale, and the need for stereochemical control.

Development and Optimization of Novel Reaction Pathways

Building upon the retrosynthetic framework, modern research focuses on developing and optimizing reaction pathways that offer higher yields, greater selectivity, and improved operational simplicity.

While the Grignard reaction is a classic and powerful tool, contemporary efforts are directed towards catalyst-mediated alternatives that can offer broader functional group tolerance and milder conditions.

One such alternative is the nickel-catalyzed addition of arylboronic acids to aldehydes. benthamdirect.com This method could involve the coupling of 3,5-dichlorophenylboronic acid with 3-fluorobenzaldehyde. Nickel complexes, often in conjunction with specific ligands, can facilitate this carbon-carbon bond formation, providing a valuable alternative to the highly reactive organomagnesium compounds. benthamdirect.com

| Coupling Method | Typical Catalyst/Reagent | Conditions | Advantages | Potential Challenges |

| Grignard Reaction | Mg, 3,5-Dichlorobromobenzene | Anhydrous Ether/THF | High reactivity, well-established | Moisture sensitivity, functional group intolerance |

| Nickel-Catalyzed Addition | NiCl₂(PPh₃)₂ / IPr·HCl benthamdirect.com | Base, Organic Solvent | Milder conditions, better functional group tolerance | Catalyst cost, ligand synthesis |

| Rhodium-Catalyzed Addition | [Rh(OH)(cod)]₂ | Aqueous media | Potential for "on-water" synthesis | Substrate scope limitations |

This table presents a comparative overview of potential catalytic methods for forming the C-C bond in this compound, based on analogous reactions.

The central carbon atom of this compound is a stereocenter. Consequently, the synthesis of a single enantiomer, which is often crucial for biological applications, requires the use of stereoselective or enantioselective methods.

Asymmetric Reduction of a Prochiral Ketone: This is one of the most effective methods for producing enantiomerically enriched benzhydrols. The strategy involves the asymmetric hydrogenation or transfer hydrogenation of the precursor, 3,5-dichloro-3'-fluorobenzophenone. Ruthenium catalysts bearing chiral ligands, such as those derived from 1,2-diphenylethylenediamine (DPEN) and BINAP, are highly effective for this transformation. organic-chemistry.orgcmu.edu These catalysts can achieve excellent enantioselectivity, often yielding the product with high enantiomeric excess (ee). researchgate.netnih.govorganic-chemistry.org

| Catalyst System | Hydrogen Source | Typical ee (%) | Reference Analogy |

| trans-RuCl₂[(S)-xylbinap][(S)-daipen] | H₂ (gas) | >95% | cmu.edu |

| Oxo-tethered Ru(II)-DPEN | HCOOH/NEt₃ | >99% | organic-chemistry.org |

| [RhCl(cod)]₂ / Chiral Phosphine | H₂ (gas) | >90% | General Asymmetric Hydrogenation |

This table illustrates potential enantioselective ketone reduction methods, with performance data based on the reduction of similarly substituted benzophenones.

Catalytic Enantioselective Addition to an Aldehyde: An alternative approach involves the direct enantioselective addition of a nucleophile to the prochiral aldehyde, 3-fluorobenzaldehyde. This can be achieved by converting the 3,5-dichlorophenyl Grignard reagent into a less reactive organozinc reagent in situ. The addition of this organozinc species to the aldehyde is then catalyzed by a chiral ligand, such as a chiral amino alcohol or a phosphoramide, to induce enantioselectivity. rsc.orgresearchgate.net This method allows for the direct construction of the chiral center during the C-C bond formation step.

The principles of green chemistry encourage the design of chemical processes that minimize environmental impact and improve safety. chemijournal.comsphinxsai.com

Atom Economy: The Grignard addition and ketone reduction pathways both exhibit high atom economy, as most atoms from the reactants are incorporated into the final product.

Use of Catalysis: The use of catalytic methods, such as asymmetric hydrogenation or nickel-catalyzed additions, is a core tenet of green chemistry. Catalysts reduce the need for stoichiometric reagents, which in turn minimizes waste. chemijournal.com

Safer Solvents and Reagents: Research into using greener solvents like water or deep eutectic solvents is an active area. mdpi.com While challenging for Grignard reactions, catalyst systems compatible with such solvents are being developed for related transformations.

Energy Efficiency: Designing syntheses that can be performed at ambient temperature and pressure reduces energy consumption. Flow chemistry can play a role here by providing superior heat transfer, sometimes allowing reactions to be run at room temperature that would otherwise require cooling. rsc.org

Multicomponent Reactions Towards this compound Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, represent a highly efficient synthetic strategy. bohrium.comnih.gov While a direct, one-pot MCR for an unsymmetrical benzhydrol like the target molecule is not established, the principles of MCRs offer a conceptual pathway for future development.

Theoretically, one could envision an MCR that brings together a 3,5-dichlorophenyl component, a 3-fluorobenzaldehyde equivalent, and a hydride source in the presence of a suitable catalyst system. Such a reaction would be highly convergent and atom-economical. More practically, MCRs could be employed to rapidly construct complex precursors that can then be converted to the target benzhydrol in a few subsequent steps. The development of such a route remains a forward-looking challenge in synthetic chemistry. researchgate.netresearchgate.net

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a flask, offers significant advantages for scalability, safety, and process control. researchgate.net

The synthesis of this compound is particularly well-suited for flow chemistry applications, especially the Grignard pathway.

Grignard Reagent Formation and Reaction: Grignard reactions are often exothermic and use highly reactive reagents. chemicalindustryjournal.co.uk Performing them in a microreactor or a continuous stirred-tank reactor (CSTR) allows for superior heat dissipation, minimizing the risk of thermal runaway and improving safety. rsc.orgacs.org The Grignard reagent can be generated in one module and immediately fed into a second module to react with 3-fluorobenzaldehyde, minimizing the handling of the hazardous intermediate. rsc.org

Catalytic Reductions: The asymmetric reduction of the ketone precursor can also be adapted to a flow process. This could involve pumping the ketone solution through a packed-bed reactor containing the immobilized chiral catalyst. This setup simplifies catalyst separation and recycling, enhancing the sustainability of the process.

| Parameter | Batch Processing | Flow Processing |

| Safety | Handling of bulk, reactive intermediates. Poor heat transfer in large vessels. | Small reaction volumes at any given time. Superior heat transfer. mt.comrsc.org |

| Scalability | Challenging; requires re-optimization of conditions. | Simpler; achieved by running the system for longer or "numbering-up" reactors. |

| Reproducibility | Can be variable due to mixing and temperature gradients. | High; precise control over reaction parameters (residence time, temperature). |

| Process Control | Manual or semi-automated control. | Fully automated, allowing for real-time monitoring and optimization. mt.com |

This table compares batch and flow processing for the synthesis of this compound, highlighting the key advantages of continuous manufacturing.

Sophisticated Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution and the solid state. nih.gov For 3,5-dichloro-3'-fluorobenzhydrol, a combination of one-dimensional and multi-dimensional NMR experiments would be essential to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the benzylic proton, and the hydroxyl proton. The protons on the 3,5-dichlorophenyl ring are expected to appear as a triplet and a doublet in a 1:2 ratio, respectively, due to their coupling patterns. The protons on the 3-fluorophenyl ring would show more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The benzylic proton, deshielded by the two aromatic rings and the hydroxyl group, would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton. The chemical shift of the hydroxyl proton itself is highly dependent on solvent and concentration.

In the ¹³C NMR spectrum, each unique carbon atom would give a distinct signal. The carbon atoms bonded to chlorine and fluorine would show characteristic shifts, and the C-F coupling would be observable for the carbons of the 3-fluorophenyl ring. The benzylic carbon would appear at a characteristic downfield shift.

Advanced 2D and 3D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound, a suite of two-dimensional (2D) NMR experiments would be employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.com In the COSY spectrum of the target molecule, cross-peaks would be observed between adjacent protons on the aromatic rings, confirming their connectivity. For instance, on the 3-fluorophenyl ring, correlations would be seen between H-2', H-4', H-5', and H-6'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. fiveable.me It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each CH group in the molecule would produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of their bonding connectivity. creative-biostructure.com It is particularly useful for determining the three-dimensional conformation of the molecule. For this compound, NOESY could reveal through-space interactions between the benzylic proton and the protons on the ortho positions of the aromatic rings, providing insights into the preferred rotational conformation around the C-C bonds.

A hypothetical summary of expected key 2D NMR correlations is presented in Table 1.

| Table 1: Predicted Key 2D NMR Correlations for this compound | | :--- | :--- | | Experiment | Predicted Correlations | | COSY | H-2' ↔ H-6', H-4' ↔ H-5' | | HSQC | Benzylic CH ↔ Benzylic CH protonAromatic CHs ↔ Aromatic protons | | HMBC | Benzylic proton ↔ C1, C1', C2, C6, C2', C6'Aromatic protons ↔ Adjacent and geminal carbons | | NOESY | Benzylic proton ↔ H-2, H-6, H-2', H-6'H-2 ↔ H-2' (depending on conformation) |

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

The two C-C single bonds connecting the benzylic carbon to the aromatic rings in this compound are subject to restricted rotation, which can lead to the existence of different conformational isomers (rotamers). nih.gov Dynamic NMR (DNMR) spectroscopy is the ideal technique to study these conformational exchange processes. youtube.comlibretexts.org

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the rotation around the C-C bonds is fast on the NMR timescale, averaged signals would be observed. As the temperature is lowered, the rotation slows down, and the signals may broaden and eventually split into separate signals for each conformer at the coalescence temperature. Below this temperature, in the slow exchange regime, distinct signals for each rotamer can be observed.

Line shape analysis of the temperature-dependent NMR spectra allows for the determination of the activation energy (ΔG‡) for the rotational barriers. acs.org This provides valuable information about the conformational flexibility of the molecule.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of molecules in the solid state, which can be crystalline or amorphous. nih.govmst.edu Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. mst.edu

For this compound, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize the conformation of the molecule in the solid state, which may differ from that in solution.

Study intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Distinguish between different polymorphic forms of the compound.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of both ¹³C and other relevant nuclei.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy by providing a very precise mass-to-charge ratio (m/z). numberanalytics.combioanalysis-zone.commeasurlabs.com

For this compound (molecular formula C₁₃H₉Cl₂FO), the theoretical exact mass can be calculated. HRMS analysis would confirm this elemental composition with a high degree of confidence, typically with an error of less than 5 ppm. acs.org

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is used to gain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govmdpi.comnih.gov This technique is instrumental in elucidating the structure of unknown compounds and confirming the structure of synthesized molecules. researchgate.net

For this compound, the molecular ion ([M]⁺˙) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for benzhydrol derivatives include:

Loss of a water molecule: [M - H₂O]⁺˙

Cleavage of the C-C bond to form a stable benzoyl cation.

Loss of a chlorine atom: [M - Cl]⁺

Fission of the aromatic rings.

The analysis of these fragment ions allows for the reconstruction of the molecular structure. Predicted major fragment ions are listed in Table 2.

| Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound | | :--- | :--- | | m/z (predicted) | Proposed Fragment Structure | | 284.0037 | [C₁₃H₉Cl₂FO]⁺˙ (Molecular Ion) | | 266.0016 | [C₁₃H₇Cl₂F]⁺˙ ([M - H₂O]⁺˙) | | 249.0323 | [C₁₃H₉ClFO]⁺ ([M - Cl]⁺) | | 175.9741 | [C₇H₃Cl₂O]⁺ (Dichlorobenzoyl cation) | | 141.0142 | [C₇H₄Cl₂]⁺˙ (Dichlorophenyl cation) | | 123.0189 | [C₇H₄FO]⁺ (Fluorobenzoyl cation) | | 95.0237 | [C₆H₄F]⁺ (Fluorophenyl cation) |

Isotopic Pattern Analysis for Elemental Composition Verification

The presence of chlorine atoms in this compound gives rise to a characteristic isotopic pattern in the mass spectrum. numberanalytics.com Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). A molecule containing two chlorine atoms will therefore exhibit a distinctive pattern of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.

This isotopic pattern serves as a clear signature for the presence and number of chlorine atoms in the molecule, providing a powerful tool for confirming the elemental composition. numberanalytics.comchromatographyonline.com The high resolution of HRMS allows for the clear separation and accurate mass measurement of these isotopic peaks. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule and for obtaining a unique "molecular fingerprint." americanpharmaceuticalreview.com These two techniques are complementary, as they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser), and a vibrational mode is Raman-active if it induces a change in the polarizability of the molecule. americanpharmaceuticalreview.com

For a molecule like this compound, the vibrational spectra would be characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its specific chemical bonds. While specific experimental spectra for this exact compound are not publicly available, the expected characteristic absorption and scattering frequencies can be predicted based on the analysis of closely related structures, such as halogenated benzhydrols and other substituted aromatic compounds. nist.govnih.gov

Expected Vibrational Modes for this compound:

O-H Vibrations: The hydroxyl (-OH) group is expected to exhibit a strong, broad absorption band in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration, which is often influenced by hydrogen bonding. The corresponding O-H bending vibrations would appear at lower frequencies.

C-H Vibrations: The aromatic C-H stretching vibrations from the two phenyl rings are anticipated to appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretch of the benzhydrylic carbon would likely be observed around 2900-3000 cm⁻¹.

C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically give rise to a series of sharp bands in the 1400-1600 cm⁻¹ range in both IR and Raman spectra.

C-O Vibration: The C-O stretching vibration of the secondary alcohol is expected to produce a strong band in the IR spectrum, typically between 1000 and 1260 cm⁻¹.

C-Cl Vibrations: The presence of two chlorine atoms on one of the phenyl rings would result in C-Cl stretching vibrations. These are generally observed in the region of 600-800 cm⁻¹ and can be valuable for confirming the substitution pattern.

C-F Vibration: The C-F stretching vibration from the fluorinated phenyl ring is expected to give a strong, characteristic band in the IR spectrum, typically in the 1000-1400 cm⁻¹ range. The exact position can provide information about the electronic environment of the fluorine atom.

The combination of these vibrational bands provides a unique spectral fingerprint for this compound, allowing for its unambiguous identification and differentiation from other isomers or related compounds.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Hydroxyl | O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic | C-H Stretch | 3000-3100 | Medium | Strong |

| Aliphatic | C-H Stretch | 2900-3000 | Medium | Medium |

| Aromatic | C=C Stretch | 1400-1600 | Medium to Strong | Strong |

| Alcohol | C-O Stretch | 1000-1260 | Strong | Weak |

| Aryl Halide | C-F Stretch | 1000-1400 | Strong | Medium |

| Aryl Halide | C-Cl Stretch | 600-800 | Strong | Medium |

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis of Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. sciencemuseum.org.uk This technique can be applied to both single crystals and polycrystalline powders, yielding complementary information about the material's structure.

Single-Crystal X-ray Diffraction:

Single-crystal X-ray diffraction provides the most detailed and unambiguous structural information. By irradiating a single, well-ordered crystal with a monochromatic X-ray beam, a unique diffraction pattern is generated. The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density distribution within the crystal, from which the atomic positions can be determined with high precision. acs.org

For this compound, a single-crystal X-ray analysis would reveal:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule, including the relative orientation of the two phenyl rings.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds involving the hydroxyl group and potentially halogen bonds involving the chlorine and fluorine atoms. These interactions govern the packing of the molecules in the crystal lattice.

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions of the repeating unit of the crystal structure.

Based on studies of similar halogenated aromatic compounds, it is anticipated that the crystal structure of this compound would be significantly influenced by hydrogen bonding from the hydroxyl group, likely forming chains or dimeric motifs. researchgate.netresearchgate.net The presence of multiple halogen atoms could also lead to halogen-halogen or halogen-π interactions, further directing the crystal packing. researchgate.net

Powder X-ray Diffraction (PXRD):

Powder X-ray diffraction is a powerful technique used to analyze polycrystalline materials. Instead of a single crystal, a sample consisting of a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ).

PXRD is particularly useful for:

Phase Identification: The diffraction pattern serves as a unique fingerprint for a specific crystalline phase. This allows for the identification of the compound and the detection of any polymorphic forms or impurities.

Crystallinity Assessment: The sharpness of the diffraction peaks provides an indication of the degree of crystallinity of the sample.

Unit Cell Refinement: While less precise than single-crystal methods, PXRD data can be used to refine the unit cell parameters of a known crystal structure.

For this compound, PXRD would be a valuable tool for routine characterization, quality control, and for studying phase transitions or polymorphism under different conditions.

Table 2: Hypothetical Crystallographic Data for this compound Based on Analogous Structures

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 8.0 - 12.0 |

| b (Å) | 5.0 - 15.0 |

| c (Å) | 10.0 - 20.0 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1800 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | O-H···O Hydrogen Bonds, C-H···π, Halogen Bonds |

Computational and Theoretical Investigations of 3,5 Dichloro 3 Fluorobenzhydrol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the electronic structure and properties of molecules at the atomic level. These methods allow for the prediction of a wide range of molecular attributes that are often difficult or impossible to measure experimentally.

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical behavior. For a flexible molecule like 3,5-Dichloro-3'-fluorobenzhydrol, with two aromatic rings that can rotate around the central C-C bond, a variety of conformations are possible. DFT calculations are instrumental in exploring this conformational space to identify the most stable structures.

By systematically rotating the dihedral angles of the phenyl rings relative to the central carbinol group, a potential energy surface can be mapped out. The energies of various conformers are calculated to determine their relative stabilities. The global minimum on this surface corresponds to the most stable conformation of the molecule. The presence of bulky chlorine atoms on one ring and a fluorine atom on the other will create steric and electronic effects that dictate the preferred orientations of the rings. It is hypothesized that the most stable conformer will adopt a staggered arrangement to minimize steric hindrance between the aromatic rings.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60° | 0.00 |

| 2 | 180° | 2.50 |

| 3 | -60° | 0.25 |

| 4 | 0° | 5.00 |

Note: The data in this table is representative and based on theoretical calculations for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential, which are susceptible to electrophilic attack, while blue signifies regions of positive potential, indicating sites for nucleophilic attack. Green and yellow represent areas of neutral or near-neutral potential.

For this compound, the MEP surface is expected to show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a likely site for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group, in turn, would be a region of positive potential. The aromatic rings will exhibit a more complex potential distribution due to the electron-withdrawing effects of the chlorine and fluorine atoms, which can create regions of both positive and negative potential on the ring systems.

Table 2: Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites

| Atom/Region | MEP Value (kcal/mol) | Predicted Reactivity |

| Oxygen (Hydroxyl) | -35.5 | Electrophilic attack/Hydrogen bond acceptor |

| Hydrogen (Hydroxyl) | +45.2 | Nucleophilic attack/Hydrogen bond donor |

| C-Cl region | +15.8 | Potential for halogen bonding |

| C-F region | +10.5 | Potential for halogen bonding |

Note: The data in this table is representative and based on theoretical calculations for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for gauging the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Table 3: Frontier Molecular Orbital (FMO) Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: The data in this table is representative and based on theoretical calculations for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing the molecule's flexibility, conformational changes, and interactions with its environment.

An MD simulation of this compound, typically in a solvent like water or a non-polar solvent, would illustrate the rotational dynamics of the phenyl rings and the flexibility of the carbinol linker. Such simulations can reveal the time scales of conformational transitions and the preferred solvent interactions, providing a more complete understanding of the molecule's behavior in a realistic setting.

In Silico Prediction of Molecular Interactions and Binding Affinity with Model Systems

Computational methods are widely used to predict how a small molecule might interact with a larger biological molecule, such as a protein. researchgate.netrsc.org These in silico techniques, including molecular docking and binding free energy calculations, are crucial in drug discovery and development. nih.gov

For this compound, one could hypothetically investigate its interaction with a model enzyme active site. Molecular docking would be used to predict the most likely binding pose of the molecule within the active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to estimate the binding free energy, providing a quantitative measure of the binding affinity. mdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. rsc.orgnih.gov By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, known as the intrinsic reaction coordinate.

A hypothetical computational study of the oxidation of this compound to the corresponding benzophenone (B1666685) could be performed. This would involve locating the transition state structure for the reaction and calculating the activation energy. researchgate.net Such a study would provide detailed insights into the reaction mechanism, including the role of the halogen substituents in influencing the reaction rate and selectivity. rsc.org

Structure Activity Relationship Sar Studies of 3,5 Dichloro 3 Fluorobenzhydrol Derivatives

Systematic Design Principles for Structural Modifications of the Benzhydrol Core

The systematic design of derivatives of 3,5-dichloro-3'-fluorobenzhydrol is guided by established principles of medicinal chemistry aimed at optimizing pharmacological activity. The benzhydrol core, consisting of two phenyl rings attached to a central carbinol carbon, offers multiple sites for structural modification. The design strategy typically involves a systematic variation of substituents on both phenyl rings to probe the steric, electronic, and lipophilic requirements for optimal interaction with a biological target.

For the this compound scaffold, key modifications would include:

Modification of the Dichlorinated Phenyl Ring: The 3,5-dichloro substitution pattern establishes a specific electronic and steric environment. Design principles would involve altering the position and nature of these halogen substituents. For instance, moving the chlorine atoms to the 2,4- or 2,6-positions would significantly alter the molecule's conformation and electronic distribution. Replacing chlorine with other halogens (e.g., bromine, iodine) or with bioisosteric groups (e.g., trifluoromethyl) could modulate lipophilicity and binding interactions.

Modification of the Monofluorinated Phenyl Ring: The 3'-fluoro substituent provides a point for exploring the impact of a hydrogen bond acceptor. Systematic design would involve shifting the fluorine to the 2'- or 4'-positions to understand the positional importance of this interaction. Furthermore, introducing additional substituents on this ring, such as small alkyl groups, methoxy (B1213986) groups, or other halogens, would help to map the steric and electronic tolerance of the binding pocket.

Modification of the Benzhydrol Linker: The hydroxyl group of the benzhydrol core is a critical feature, likely involved in hydrogen bonding with the target. Modifications could include esterification or etherification to probe the necessity of a free hydroxyl group and to potentially alter pharmacokinetic properties. The central carbinol carbon could also be a target for modification, for instance, by introducing a methyl group to create a tertiary alcohol, which would alter the stereochemistry and bulkiness around the core.

A common approach is the creation of a focused library of analogs based on a "mix-and-match" strategy, combining different substitution patterns on both rings to systematically explore the chemical space around the parent compound.

Synthetic Approaches for the Generation of Analogs with Diverse Substituents

The generation of a diverse library of this compound analogs can be achieved through various established synthetic methodologies. The primary and most direct route involves the reduction of the corresponding benzophenone (B1666685) precursor.

A general synthetic scheme is outlined below:

Scheme 1: General Synthesis of Benzhydrol Analogs via Benzophenone Reduction

Step 1: Friedel-Crafts Acylation: The synthesis typically begins with a Friedel-Crafts acylation reaction between a substituted benzoyl chloride and a substituted benzene (B151609) derivative. For the parent compound, this would involve the reaction of 3,5-dichlorobenzoyl chloride with fluorobenzene (B45895) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). To generate analogs, various substituted benzoyl chlorides and substituted benzenes can be employed.

Step 2: Reduction of the Benzophenone Intermediate: The resulting substituted benzophenone is then reduced to the corresponding benzhydrol. Several reducing agents can be utilized for this transformation, each with its own advantages in terms of yield, selectivity, and reaction conditions. Common methods include:

To introduce diversity, a variety of substituted benzophenones can be synthesized and subsequently reduced. For instance, to explore different halogenation patterns, commercially available or synthetically accessible dichlorobenzoyl chlorides and fluorinated/halogenated benzene derivatives would be used in the initial Friedel-Crafts step.

Another approach for generating analogs is the Grignard reaction, where a Grignard reagent derived from a substituted bromobenzene (B47551) is reacted with a substituted benzaldehyde. This allows for a different disconnection approach and can be advantageous for certain substitution patterns.

Assessment of Substituent Effects on Molecular Recognition and Interaction Profiles

The assessment of how different substituents on the this compound scaffold affect molecular recognition is crucial for understanding the SAR. This is typically achieved by evaluating the binding affinity or functional activity of the synthesized analogs in relevant biological assays. The data obtained are then analyzed to deduce the influence of steric, electronic, and hydrophobic properties of the substituents.

Hypothetical Data on Substituent Effects:

The following table illustrates a hypothetical set of data for a series of analogs, demonstrating how substituent changes might influence biological activity (e.g., IC₅₀ values against a specific enzyme or receptor).

| Compound ID | R1 (Position 3) | R2 (Position 5) | R3 (Position 3') | Biological Activity (IC₅₀, nM) |

| 1 | Cl | Cl | F | 50 |

| 2 | Cl | Cl | H | 150 |

| 3 | Cl | Cl | Cl | 45 |

| 4 | Br | Br | F | 60 |

| 5 | H | H | F | 500 |

| 6 | Cl | H | F | 200 |

| 7 | OCH₃ | OCH₃ | F | >1000 |

Analysis of Hypothetical Data:

Role of the 3'-Fluoro Group: Comparing compound 1 (IC₅₀ = 50 nM) with its non-fluorinated counterpart, compound 2 (IC₅₀ = 150 nM), suggests that the 3'-fluoro substituent is beneficial for activity, possibly by participating in a favorable hydrogen bond or dipolar interaction with the target.

Effect of Dichlorination: The significantly lower activity of compound 5 (IC₅₀ = 500 nM), which lacks the dichloro substituents, highlights their critical role. The presence of at least one chlorine atom (compound 6 , IC₅₀ = 200 nM) appears important, with the 3,5-dichloro pattern (compound 1 ) being optimal in this hypothetical series.

Halogen Identity on the Dichlorinated Ring: Replacing the chlorine atoms with bromine (compound 4 , IC₅₀ = 60 nM) results in a slight decrease in activity, indicating that while a halogen is preferred at these positions, chlorine provides a better combination of size and electronegativity for this particular target.

Steric and Electronic Effects: The introduction of bulky and electron-donating methoxy groups at the 3 and 5 positions (compound 7 , IC₅₀ > 1000 nM) leads to a significant loss of activity, suggesting that these positions are sensitive to steric hindrance and that electron-withdrawing groups are favored.

These types of analyses allow for the construction of a pharmacophore model and guide the design of further analogs with improved potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop a mathematical relationship between the chemical structures of the this compound derivatives and their biological activity. mdpi.com This approach allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

A typical QSAR study for this class of compounds would involve the following steps:

Data Set Preparation: A dataset of synthesized analogs with their corresponding biological activities (e.g., pIC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can include:

Topological descriptors: Describing the connectivity of atoms (e.g., Wiener index, Kier & Hall indices).

Electronic descriptors: Quantifying the electronic properties (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Steric descriptors: Related to the size and shape of the molecule (e.g., molar refractivity, van der Waals volume).

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity.

Example of a Hypothetical QSAR Equation:

For a series of benzhydrol derivatives, a hypothetical QSAR equation might look like this:

pIC₅₀ = 0.65 * ClogP - 0.23 * MR_A + 1.2 * σ_B + 3.45

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

ClogP is the calculated logarithm of the octanol-water partition coefficient, representing hydrophobicity.

MR_A is the molar refractivity of substituents on ring A (the dichlorinated ring), representing steric bulk.

σ_B is the Hammett electronic parameter for substituents on ring B (the fluorinated ring), representing electronic effects.

This equation would suggest that high hydrophobicity and electron-withdrawing substituents on ring B are beneficial for activity, while bulky substituents on ring A are detrimental.

Predictive Power of the Model:

The predictive power of the QSAR model is assessed through internal and external validation techniques. A robust model can then be used to screen a virtual library of designed but unsynthesized analogs to identify those with the highest predicted activity.

Pharmacophore Generation and Ligand-Based Drug Design Strategies

In the absence of a known 3D structure of the biological target, ligand-based drug design strategies, particularly pharmacophore modeling, are invaluable. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by the target and elicit a biological response.

For the this compound series, a pharmacophore model could be generated based on the structures of the most active analogs. The key features of such a pharmacophore might include:

Two Aromatic/Hydrophobic Regions: Corresponding to the two phenyl rings. The model would define the ideal spatial relationship between these two regions.

One Hydrogen Bond Acceptor: Representing the hydroxyl group of the benzhydrol core.

One Hydrogen Bond Acceptor/Halogen Bond Donor: Corresponding to the 3'-fluoro substituent.

Two Halogen Bond Donors/Hydrophobic Features: Representing the 3,5-dichloro substituents.

Hypothetical Pharmacophore Model for this compound Derivatives:

This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that possess the desired features and spatial arrangement. Hits from this virtual screening can then be synthesized and tested, potentially leading to the discovery of new and structurally diverse active compounds.

Furthermore, the pharmacophore model can be used to align the series of analogs and provide a structural basis for the observed QSAR, helping to refine the understanding of the key interactions driving biological activity.

Mechanistic Investigations of Molecular Interactions and Biochemical Pathways

Exploration of Molecular Targeting Mechanisms in Model Biological Systems

There is no available research detailing the molecular targets of 3,5-Dichloro-3'-fluorobenzhydrol in any model biological systems.

Enzyme Kinetic Studies with Recombinant Enzymes and Substrate Analogs

No studies on the enzyme kinetics of this compound, including its inhibitory or activating effects on recombinant enzymes, have been found in the public domain.

Receptor Binding Assays Using Cell-Free or Recombinant Protein Systems

Information regarding the binding affinity of this compound to specific receptors, as determined through cell-free or recombinant protein assays, is not available in published literature.

In Vitro Cellular Pathway Modulation Studies in Non-Human Cell Lines

There are no accessible research articles that describe the modulation of any cellular pathways by this compound in non-human cell lines.

Elucidation of Specific Protein-Ligand Interaction Modes through Biophysical Techniques

Details on the specific protein-ligand interaction modes of this compound, which would typically be elucidated through biophysical methods such as X-ray crystallography or NMR spectroscopy, have not been publicly disclosed.

Derivatization and Functionalization Strategies for 3,5 Dichloro 3 Fluorobenzhydrol

Site-Specific C-H Functionalization for Novel Analog Generation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in medicinal chemistry and materials science for the efficient construction of complex molecules. For 3,5-dichloro-3'-fluorobenzhydrol, site-specific C-H functionalization offers a route to introduce a wide range of substituents onto the aromatic rings, thereby modulating the electronic and steric properties of the molecule.

The regioselectivity of C-H functionalization on the two aromatic rings of this compound would be influenced by the directing effects of the existing substituents. The dichlorinated ring and the fluorinated ring present different electronic environments, which can be exploited for selective reactions. Transition-metal catalysis is a common approach for such transformations. For instance, palladium-catalyzed C-H arylation could be employed to introduce new aryl groups. researchgate.net The choice of catalyst, ligands, and reaction conditions can be fine-tuned to favor functionalization at specific, less sterically hindered positions on either ring.

Another approach involves the use of directing groups. While the inherent hydroxyl group could potentially direct ortho-functionalization, transient directing groups could also be employed to achieve functionalization at other positions, such as the meta- or para-positions, which would otherwise be difficult to access. researchgate.netrsc.org These strategies would allow for the systematic synthesis of a library of analogs with diverse substitution patterns, which could be screened for various biological activities or material properties.

Table 1: Conceptual C-H Functionalization Reactions for this compound

| Reaction Type | Catalyst/Reagent (Conceptual) | Potential Functionalization Site | Introduced Group |

| C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | Ortho/Meta/Para on either ring | Aryl |

| C-H Alkenylation | Rh(III) catalyst, Alkene | Ortho to directing group | Alkenyl |

| C-H Borylation | Ir catalyst, Bpin | Less sterically hindered C-H | Boryl (Bpin) |

| C-H Trifluoromethylation | Cu or Pd catalyst, CF₃ source | Various positions | Trifluoromethyl (CF₃) |

Introduction of Bioorthogonal Tags for Chemical Biology Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The introduction of bioorthogonal tags onto this compound would enable its use as a chemical probe to study biological systems. The benzhydrol hydroxyl group is a prime site for the attachment of such tags.

A common strategy would be to etherify or esterify the hydroxyl group with a molecule containing a bioorthogonal handle, such as an azide, alkyne, or a strained alkene like trans-cyclooctene (B1233481) (TCO). nih.gov For example, the hydroxyl group could be reacted with an azide-containing carboxylic acid to form an azide-tagged ester. This tagged molecule could then be introduced into a biological system, and its localization and interactions could be visualized by reacting it with a fluorescently labeled molecule containing a complementary bioorthogonal group, such as a cyclooctyne, via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. rsc.org

These bioorthogonal tags would facilitate a range of applications, including target identification, imaging, and pull-down assays to understand the mechanism of action of this compound-based compounds.

Table 2: Conceptual Bioorthogonal Tags for this compound

| Bioorthogonal Handle | Linkage to Benzhydrol | Complementary Reaction Partner | Bioorthogonal Reaction |

| Azide (-N₃) | Ester or Ether | Alkyne, Cyclooctyne | Cu-catalyzed or Strain-promoted Azide-Alkyne Cycloaddition |

| Terminal Alkyne | Ester or Ether | Azide | Cu-catalyzed or Strain-promoted Azide-Alkyne Cycloaddition |

| Tetrazine | Ester or Ether | trans-Cyclooctene (TCO) | Inverse Electron Demand Diels-Alder (IEDDA) |

| trans-Cyclooctene (TCO) | Ester or Ether | Tetrazine | Inverse Electron Demand Diels-Alder (IEDDA) |

Conjugation to Polymeric Scaffolds or Nanocarriers for Targeted Delivery (conceptual)

To enhance properties such as solubility, circulation time, and target-site accumulation, this compound could be conceptually conjugated to polymeric scaffolds or nanocarriers. nih.govrsc.org This strategy is widely explored in drug delivery to improve the therapeutic index of small molecules.

The hydroxyl group of the benzhydrol moiety serves as a convenient attachment point for conjugation. It can be linked to a variety of biocompatible polymers, such as polyethylene (B3416737) glycol (PEG), hyaluronic acid (HA), or biodegradable polyesters, through a cleavable or non-cleavable linker. rsc.org The choice of linker can be designed to release the parent compound in response to specific stimuli at the target site, such as changes in pH or the presence of certain enzymes. rsc.org

For instance, conjugation to a polymeric nanoparticle could facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. Alternatively, the polymer or nanocarrier could be decorated with targeting ligands, such as antibodies or peptides, to enable active targeting to specific cell types.

Development of Pro-drug Strategies Based on Benzhydrol Derivatives (conceptual)

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. nih.gov Developing a prodrug of this compound could be a viable strategy to improve its pharmacokinetic properties, such as absorption and distribution. The benzhydrol hydroxyl group is an ideal handle for prodrug design. nih.govresearchgate.net

A common approach is to form an ester prodrug by reacting the hydroxyl group with a carboxylic acid. nih.gov The resulting ester is typically more lipophilic than the parent alcohol, which can enhance its ability to cross cell membranes. nih.gov Once absorbed, the ester can be hydrolyzed by endogenous esterases to release the active benzhydrol derivative. The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the attached carboxylic acid. For example, acetylcysteine acts as a prodrug for L-cysteine. wikipedia.org

Another conceptual strategy could involve the use of phosphate (B84403) esters to improve aqueous solubility or sulfamate (B1201201) esters for other pharmacokinetic modifications. researchgate.net These prodrug approaches could be tailored to optimize the delivery and efficacy of compounds derived from this compound for specific therapeutic applications.

Future Directions and Emerging Research Avenues for 3,5 Dichloro 3 Fluorobenzhydrol Research

Integration with Advanced Materials Science for Hybrid System Development

The development of hybrid materials, which combine organic and inorganic components to achieve synergistic properties, represents a significant frontier in materials science. The dichlorinated and fluorinated aromatic rings of 3,5-Dichloro-3'-fluorobenzhydrol offer multiple points for functionalization, making it a candidate for incorporation into larger, complex material systems.

Potential Research Focus:

Polymer and Metal-Organic Framework (MOF) Integration: Research could explore the use of this compound as a monomer or a functional building block in the synthesis of novel polymers or MOFs. The halogen atoms can influence properties such as thermal stability, flame retardancy, and gas sorption characteristics. The polarity and potential for hydrogen bonding of the hydroxyl group could also be exploited to direct the assembly of these materials.

Liquid Crystal Formulations: The rigid, aromatic core of benzhydrols is a common feature in liquid crystalline materials. The specific substitution pattern of this compound could be investigated for its potential to induce or modify liquid crystalline phases, with applications in display technologies and optical sensors.

Surface Modification: The compound could be explored as a surface modification agent for nanoparticles or electrodes. The distinct phenyl rings could allow for selective interactions with different substrates, while the hydroxyl group provides a reactive handle for covalent attachment.

Applications in Catalysis as Ligands or Organocatalysts

Benzhydrols and their derivatives are known to act as ligands for metal catalysts and, in some cases, as organocatalysts themselves. The electronic properties of the aryl groups in this compound, modulated by the electron-withdrawing halogen atoms, could be harnessed to fine-tune the activity and selectivity of catalytic systems.

Potential Catalytic Roles:

Ligand for Asymmetric Catalysis: Chiral versions of this compound could be synthesized and evaluated as ligands in asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions. The fluorine and chlorine atoms can influence the steric and electronic environment of the metal center, potentially leading to high enantioselectivity.

Organocatalysis: The hydroxyl group of the benzhydrol scaffold can participate in hydrogen-bond-donating catalysis. Research could investigate the potential of this compound and its derivatives to catalyze reactions such as aldol (B89426) additions, Michael reactions, or Diels-Alder reactions. The acidity of the hydroxyl proton would be influenced by the halogen substituents, offering a means to modulate catalytic activity.

Development of Next-Generation Chemical Probes and Tools

The unique spectroscopic signatures and potential biological interactions of fluorinated and chlorinated compounds make them attractive for the development of chemical probes.

Areas for Probe Development:

Fluorescent Probes: While benzhydrol itself is not strongly fluorescent, the introduction of suitable chromophores could lead to the development of fluorescent probes. The dichlorinated and fluorinated rings could be used to modulate the photophysical properties or to provide specific binding interactions with biological targets.

NMR Probes: The presence of the fluorine atom provides a sensitive handle for ¹⁹F NMR spectroscopy. This could be exploited to develop probes for studying biological systems or for monitoring chemical reactions in complex mixtures, as ¹⁹F NMR offers a wide chemical shift range and low background signal.

Challenges and Opportunities in the Synthesis and Application of Dichloro-Fluorobenzhydrols

The synthesis and application of polysubstituted benzhydrols like this compound present both challenges and opportunities.

Synthetic Challenges:

Regiocontrolled Synthesis: A primary challenge lies in the regioselective synthesis of the target molecule. The controlled introduction of three different substituents (two chlorine atoms and one fluorine atom) onto two different phenyl rings requires careful synthetic planning to avoid the formation of isomeric impurities.

Stereoselective Reduction: For applications in asymmetric catalysis, the enantioselective reduction of the corresponding benzophenone (B1666685) precursor is a critical step. While methods for the asymmetric reduction of benzophenones exist, the specific substitution pattern of the precursor to this compound may require optimization of catalysts and reaction conditions to achieve high enantiomeric excess.

Opportunities for Innovation:

Novel Synthetic Methodologies: The need for efficient and selective synthetic routes to compounds like this compound can drive the development of new synthetic methods. This could include novel cross-coupling strategies or advances in directed ortho-metalation techniques.

Structure-Property Relationship Studies: The systematic synthesis of a library of related dichloro-fluorobenzhydrols with varying substitution patterns would provide a valuable dataset for establishing clear structure-property relationships. This knowledge would be crucial for the rational design of new materials, catalysts, and probes with tailored functionalities.

Q & A

Q. Comparative Advantages :

- Grignard Approach : Higher yield (70–80%) but requires strict anhydrous conditions.

- Friedel-Crafts : Faster reaction time but may produce regioisomers requiring chromatographic purification .

Advanced: How can SHELXL be applied in the crystallographic refinement of this compound?

Methodological Answer:

SHELXL is ideal for refining structures with heavy atoms (Cl, F) due to its robust handling of anisotropic displacement parameters:

Data Input : Load processed diffraction data (HKL format) and initial model.

Anisotropic Refinement : Assign anisotropic displacement parameters (ADPs) to Cl and F atoms to account for electron density distortions.

Twinned Data Handling : If twinning is detected (common in halogenated compounds), use the TWIN/BASF commands to model twin domains .

Key Feature : SHELXL’s DFIX and SADI restraints ensure geometric rationality for strained C-Cl and C-F bonds .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

Q. Table 1: Key Spectral Signatures

| Technique | Peaks (cm⁻¹ or ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.2–7.8 (d) | Aromatic protons |

| ¹³C NMR | 115–120 (q) | C-F coupling |

| IR | 600–800 | C-Cl stretches |

Advanced: How should researchers address discrepancies in reported melting points or solubility data?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. To resolve:

Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. A purity >98% is recommended for reliable data .

Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect multiple endotherms. X-ray powder diffraction (XRPD) can confirm crystalline forms .

Solubility Studies : Use the shake-flask method at controlled pH (e.g., 7.4 for physiological relevance) and validate via UV-Vis spectroscopy .

Basic: What purification strategies are recommended for high-purity this compound?

Methodological Answer:

- Flash Chromatography : Use silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) to separate unreacted aldehydes.

- Recrystallization : Ethanol/water (3:1) yields needle-like crystals. Cooling rate (1°C/min) minimizes occluded solvents .

- HPLC : Reverse-phase C18 columns (methanol/water = 70:30) achieve >99% purity for analytical standards .

Advanced: How can computational methods elucidate reaction mechanisms in this compound synthesis?

Methodological Answer:

DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to identify rate-determining steps in Grignard addition.

Isotopic Labeling : Introduce ¹⁸O in the hydroxyl group to track proton transfer via mass spectrometry.

Solvent Effects : Use COSMO-RS models to predict solvent polarity impacts on reaction yields .

Key Insight : Computational models predict that electron-withdrawing Cl/F groups stabilize intermediates via resonance, favoring nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.